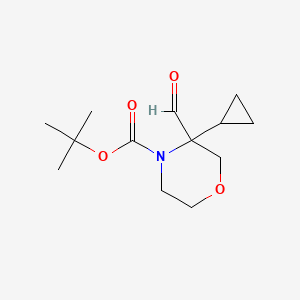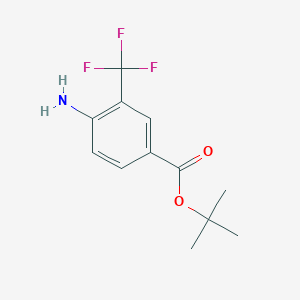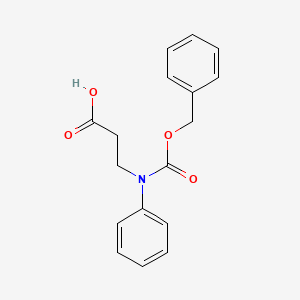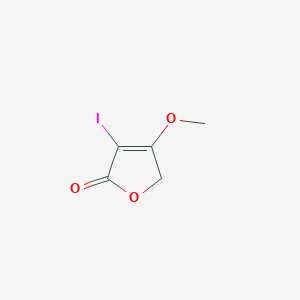![molecular formula C10H10ClNO3 B13507411 [Acetyl-(4-chloro-phenyl)-amino]-acetic acid](/img/structure/B13507411.png)
[Acetyl-(4-chloro-phenyl)-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(4-chlorophenyl)acetamido]acetic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the acetamido group, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-chlorophenyl)acetamido]acetic acid typically involves the reaction of 4-chloroaniline with chloroacetyl chloride to form 2-chloro-N-(4-chlorophenyl)acetamide. This intermediate is then reacted with glycine in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as acetone or dichloromethane and catalysts like pyridine .
Industrial Production Methods
Industrial production of 2-[N-(4-chlorophenyl)acetamido]acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(4-chlorophenyl)acetamido]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-[N-(4-chlorophenyl)acetamido]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[N-(4-chlorophenyl)acetamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to various biological effects, including anti-inflammatory or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
4-chloroacetanilide: Similar in structure but lacks the acetic acid moiety.
N-(4-chlorophenyl)acetamide: Similar but without the glycine-derived acetic acid group.
Uniqueness
2-[N-(4-chlorophenyl)acetamido]acetic acid is unique due to the presence of both the 4-chlorophenyl and acetic acid groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C10H10ClNO3 |
|---|---|
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
2-(N-acetyl-4-chloroanilino)acetic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)12(6-10(14)15)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,14,15) |
Clave InChI |
ZGNWAMZWJGOIAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC(=O)O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)


![2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13507393.png)
![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)

![Octahydropyrano[2,3-c]pyrrole](/img/structure/B13507413.png)
